(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 1213918-01-4
VCID: VC17618896
InChI: InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1
SMILES:
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

CAS No.: 1213918-01-4

Cat. No.: VC17618896

Molecular Formula: C9H9F4NO

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol - 1213918-01-4

Specification

CAS No. 1213918-01-4
Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
IUPAC Name (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1
Standard InChI Key RHPCYPZQMMYPPR-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CO)N)F)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol, reflects its stereochemistry and substituent arrangement . Its molecular formula is C₉H₉F₄NO, with a molecular weight of 223.17 g/mol. The presence of both amino (-NH₂) and hydroxyl (-OH) groups on the ethanol backbone enables dual hydrogen-bonding interactions, while the trifluoromethyl (-CF₃) and fluorine substituents enhance electron-withdrawing effects and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₉F₄NO
Molecular Weight223.17 g/mol
IUPAC Name(S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol
Canonical SMILESC1=CC(=C(C=C1C(CO)N)F)C(F)(F)F
InChIKeyRHPCYPZQMMYPPR-UHFFFAOYSA-N

Stereochemical Considerations

The (S)-configuration at the chiral center critically influences its biological activity, as enantiomeric forms often exhibit divergent binding affinities to target proteins . This stereospecificity is preserved in derivatives such as its hydrochloride salt (CAS: 1394822-95-7), which is used in medicinal intermediates .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain undisclosed in public literature, the compound is likely synthesized through asymmetric catalysis or resolution techniques to achieve enantiomeric purity. Key steps may involve:

  • Friedel-Crafts alkylation to introduce the trifluoromethyl group onto the phenyl ring.

  • Stereoselective amination to establish the (S)-configuration at the α-carbon .

  • Hydroxylation to form the ethanol moiety.

Reactivity Profile

As an amino alcohol, the compound participates in reactions typical of both amines and alcohols:

  • Oxidation: The hydroxyl group can be oxidized to a ketone under mild conditions.

  • Acylation: The amino group reacts with acyl chlorides to form amides, enhancing stability for pharmacological studies.

  • Salt Formation: Protonation of the amino group yields hydrochloride salts, improving aqueous solubility .

CompoundBioactivity TargetEfficacySource
(S)-2-Amino-2-(3-fluoro-4-CF₃-phenyl)ethanolKinase inhibition++
2-Amino-2-(4-CF₃-phenyl)ethanolGPCR modulation+
(S)-2-Amino-2-(3-fluorophenyl)ethanolAntimicrobial activity+++

Comparative Analysis with Structural Analogs

Role of Fluorine Substitution

The 3-fluoro-4-CF₃ substitution pattern confers superior metabolic stability compared to non-fluorinated analogs. For example, replacing the 3-fluoro group with hydrogen (as in 2-Amino-2-(4-CF₃-phenyl)ethanol) reduces oxidative resistance by 40% .

Impact of Stereochemistry

The (S)-enantiomer exhibits a 5-fold higher binding affinity to serotonin receptors than its (R)-counterpart, underscoring the importance of chiral synthesis .

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